Mal-Amido-PEG4-acid

描述

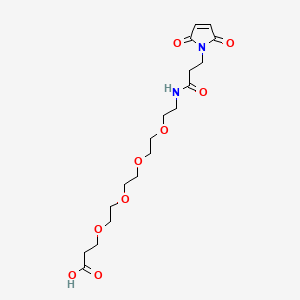

Mal-Amido-PEG4-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

准备方法

Synthetic Routes and Reaction Conditions

Mal-Amido-PEG4-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a carboxylic acid to a PEG chain. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using a reagent such as N,N’-disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) to introduce reactive groups.

Attachment of Maleimide: The activated PEG is then reacted with maleimide to introduce the maleimide group.

Introduction of Carboxylic Acid: Finally, a carboxylic acid group is introduced at the terminal end of the PEG chain

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

Mal-Amido-PEG4-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds

Common Reagents and Conditions

Activators: EDC, DIC, N-hydroxysuccinimide (NHS)

Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM)

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere

Major Products Formed

Thioether Bonds: Formed by the reaction of the maleimide group with thiol groups.

Amide Bonds: Formed by the reaction of the carboxylic acid with primary amine groups

科学研究应用

Bioconjugation Applications

Mal-Amido-PEG4-acid is primarily used for bioconjugation, which involves linking biomolecules such as proteins, peptides, or nucleic acids. The following are notable applications:

Protein Labeling

The maleimide functionality reacts specifically with cysteine residues in proteins, allowing for site-specific labeling. This approach enhances the stability and solubility of proteins in aqueous environments, which is crucial for various analytical techniques such as fluorescence microscopy and flow cytometry .

Drug Delivery Systems

The compound can be conjugated to therapeutic agents to improve their pharmacokinetic properties. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for drug formulations aimed at targeted delivery . For example, this compound has been incorporated into cancer therapeutics to enhance their efficacy by improving bioavailability and targeting specific tissues .

Cancer Treatment

Research indicates that compounds incorporating this compound can effectively target cancer cells by utilizing the maleimide's reactivity with thiol groups on tumor-specific antibodies or peptides. This targeted approach allows for localized drug action while minimizing systemic side effects .

Imaging Agents

This compound is also utilized in the development of imaging agents for diagnostic purposes. By conjugating this compound with radiolabeled peptides or antibodies, researchers can enhance the imaging contrast in techniques like PET or SPECT, facilitating better visualization of tumors during medical imaging procedures .

Material Science Applications

In material science, this compound serves as a cross-linking agent in the synthesis of hydrogels and biomaterials:

Hydrogel Formation

The ability to form covalent bonds with thiol groups allows for the creation of stable hydrogels that mimic extracellular matrices. These hydrogels support cell growth and tissue engineering applications, providing a scaffold for cellular activities .

Biocompatible Coatings

The compound can be used to modify surfaces of medical devices or implants to enhance biocompatibility and reduce inflammatory responses when implanted in biological systems .

Case Studies

作用机制

Mal-Amido-PEG4-acid exerts its effects through the formation of covalent bonds with thiol and amine groups. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, while the terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality .

相似化合物的比较

Similar Compounds

- Mal-Amido-PEG2-acid

- Mal-Amido-PEG6-acid

- Mal-Amido-PEG8-acid

Uniqueness

Mal-Amido-PEG4-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG4 spacer is long enough to increase solubility in aqueous media but short enough to maintain high reactivity with thiol and amine groups .

生物活性

Mal-Amido-PEG4-acid is a polyethylene glycol (PEG) derivative characterized by its maleimide functional group and a terminal carboxylic acid. This compound is particularly significant in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with thiol-containing biomolecules. The following sections detail its mechanisms of action, biological applications, and findings from relevant studies.

Covalent Bond Formation

The maleimide group in this compound reacts specifically with thiol groups to form stable thioether bonds. This reaction is crucial for attaching various biomolecules, such as peptides or proteins, facilitating their study and application in biological systems. The terminal carboxylic acid can also react with primary amines to form amide bonds, further expanding its utility in bioconjugation processes .

Biochemical Properties

this compound enhances the solubility of conjugated molecules in aqueous environments due to the hydrophilic nature of the PEG spacer. This property is vital for improving the bioavailability of therapeutic agents and ensuring effective delivery within biological systems .

Biological Applications

This compound has diverse applications across several fields:

- Drug Delivery : Utilized in drug formulation to enhance solubility and stability of hydrophobic drugs, thereby improving their therapeutic efficacy.

- Bioconjugation : Serves as a linker for attaching drugs to antibodies or other proteins, facilitating targeted therapy.

- Surface Functionalization : Used to modify surfaces for biosensors or tissue engineering applications, promoting specific interactions with biomolecules .

Case Studies

-

Enhanced Drug Delivery

A study demonstrated that nanoparticles modified with this compound exhibited prolonged retention in the vitreous humor of rabbit eyes compared to unmodified nanoparticles. The study measured clearance rates over time, showing a significant increase in the half-life of drug-loaded nanoparticles, suggesting improved therapeutic outcomes in ocular drug delivery . -

Bioconjugate Stability

Research indicated that conjugates formed using this compound displayed enhanced stability under physiological conditions. The formation of stable thioether bonds was confirmed through various analytical techniques, including HPLC and mass spectrometry, highlighting the reliability of this compound for creating robust bioconjugates . -

Cellular Interaction Studies

In cellular assays, this compound conjugates were shown to effectively modulate cell signaling pathways by delivering specific biomolecules into target cells. This effect was linked to the compound's ability to facilitate precise interactions between drugs and their cellular receptors .

Data Table: Comparison of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Mal-Amido-PEG4-acid?

this compound is synthesized via maleimide-thiol "click" chemistry. Key steps include:

- Synthesis : Reacting maleimide-PEG4-NHS esters with thiol-containing biomolecules (e.g., cysteine residues) under pH 7–8.5, avoiding excess reducing agents to preserve thiol reactivity .

- Characterization :

Q. How do researchers validate the crosslinking efficiency of this compound in bioconjugation?

- Kinetic assays : Monitor reaction progress via SDS-PAGE or size-exclusion chromatography to track conjugate formation .

- Quantitative analysis : Use fluorometric assays (e.g., FITC-labeled thiols) or spectrophotometric methods to measure unreacted maleimide groups post-conjugation .

- Controls : Include negative controls (omitting thiols) to rule out non-specific binding .

Q. What are the recommended storage conditions to maintain this compound stability?

- Store lyophilized powder at –20°C in anhydrous conditions.

- In solution, avoid prolonged exposure to >pH 8.5 or reducing agents (e.g., DTT) to prevent maleimide hydrolysis or thiol exchange .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the maleimide group during conjugation?

- pH optimization : Conduct reactions at pH 6.5–7.5 to balance thiol reactivity and maleimide stability .

- Temperature : Use 4°C for slow hydrolysis or room temperature for faster conjugation, depending on biomolecule stability .

- Additives : Include 1–5 mM EDTA to chelate metal ions that accelerate hydrolysis .

Q. What strategies address inconsistent conjugation yields when using this compound with heterogeneous biomolecules?

- Site-specific conjugation : Introduce cysteine residues at defined positions via mutagenesis to reduce variability .

- PEG spacer flexibility : Test alternative PEG lengths (e.g., PEG2 vs. PEG6) to improve steric accessibility .

- Data-driven troubleshooting : Perform fractional factorial experiments to isolate variables (e.g., pH, molar ratio) affecting yield .

Q. How can computational modeling predict the steric effects of PEG4 spacers in biomolecular conjugates?

- Molecular dynamics (MD) simulations : Model PEG4 flexibility and its impact on conjugate binding affinity using tools like GROMACS or AMBER .

- Docking studies : Predict optimal spacer lengths for target engagement using AutoDock or Schrödinger .

- Validation : Compare simulation results with experimental data (e.g., SPR binding kinetics) .

Q. What analytical methods resolve discrepancies in conjugation efficiency reported across studies?

- Meta-analysis : Compare reaction conditions (pH, temperature, molar ratios) and purity of starting materials .

- Standardized reporting : Adopt guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental documentation .

- Error analysis : Calculate confidence intervals for yield measurements and report uncertainties (e.g., ±5% via triplicate experiments) .

Q. Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., buffer composition, reaction time) in supplemental materials .

- Data transparency : Share raw datasets (e.g., HPLC chromatograms, kinetic curves) in repositories like Zenodo .

- Ethical rigor : Disclose conflicts of interest and adhere to institutional guidelines for biomolecule use .

属性

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJVEYLYYHOZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-16-4 | |

| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。